Pent-2-enoic acid

概要

説明

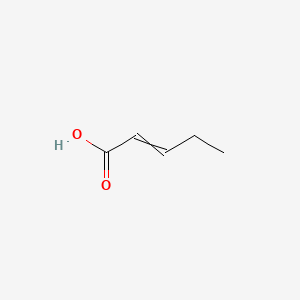

Pent-2-enoic acid (IUPAC name: (E)-pent-2-enoic acid) is an α,β-unsaturated carboxylic acid with the molecular formula C₅H₈O₂. It is structurally characterized by a five-carbon chain with a double bond between C2 and C3 and a carboxylic acid group at C1. This compound exists in two stereoisomeric forms (E and Z), though the trans-(E) configuration is more commonly studied due to its stability and prevalence in biochemical systems .

準備方法

Aldol Condensation Using Malonic Acid and Propanal

Synthetic Procedure

The aldol condensation between malonic acid and propanal represents a classical route to pent-2-enoic acid. As detailed in the crystal structure study by Peppel et al. , this method proceeds via a Knoevenagel-like mechanism under mild conditions. The synthesis involves dissolving malonic acid (24.8 g, 237.8 mmol) in dry pyridine (37.6 g, 475.7 mmol) at room temperature under an argon atmosphere. Propanal (13.8 g, 240.2 mmol) is added in one portion, and the mixture is stirred for 72 hours. The reaction’s progress is monitored by thin-layer chromatography (TLC), with acidic workup using phosphoric acid (42.5 wt%, 582.7 mmol) at 0°C to precipitate the product.

Purification and Yield

The crude product is extracted with ethyl acetate (3 × 150 mL), dried over anhydrous Na₂SO₄, and distilled in vacuo to yield this compound in >99% purity (gas chromatography). The melting point is reported as 10°C, consistent with the compound’s low melting behavior .

Mechanistic Insights

The reaction proceeds via deprotonation of malonic acid by pyridine, forming a resonance-stabilized enolate. Nucleophilic attack on propanal generates a β-hydroxy intermediate, which undergoes dehydration to form the α,β-unsaturated acid. The E-stereochemistry is confirmed by X-ray crystallography, revealing a planar geometry with a maximum atomic displacement of 0.0239 Å .

Hydrolysis of 3-Amino-Pent-2-Enoic Acid Ethyl Ester

Enzymatic Hydrolysis

A secondary route involves the hydrolysis of 3-amino-pent-2-enoic acid ethyl ester, as reported in the synthesis of (−)-evoninic acid . While the primary focus of the study is on cuprate conjugate additions, the ester intermediate serves as a precursor to this compound. Hydrolysis is achieved using Pseudomonas fluorescens lipase in a pH 7 phosphate buffer at 37°C. After 48 hours, the reaction mixture is extracted to isolate the free acid with 46% yield and >95% enantiomeric excess .

Substrate Specificity

The enzymatic method highlights the importance of steric and electronic effects in substrate recognition. Bulky substituents at the β-position reduce hydrolysis efficiency, necessitating optimized conditions for this compound derivatives.

Conjugate Addition of Pyridyl Cuprates to Enoates

Methodology and Applications

The Spivey group demonstrated the utility of 2-pyridyl Gilman cuprates in conjugate additions to α,β-unsaturated esters. For example, methyl crotonate reacts with a 2-bromo-3-methylpyridine-derived cuprate to form a pyridyl-substituted ester. Subsequent hydrolysis (as in Section 2.1) yields this compound derivatives.

Reaction Optimization

Key parameters include:

-

Temperature : Reactions performed at −78°C in toluene enhance diastereoselectivity (dr = 96:4).

-

Base : Potassium hexamethyldisilazide (KHMDS) outperforms lithium diisopropylamide (LDA) in minimizing side reactions .

Analytical Characterization of this compound

NMR Spectroscopy

¹H and ¹³C NMR data for this compound (Table 1) confirm the E-configuration. The vinylic protons (H3 and H5) resonate at δ = 5.82 and 7.14 ppm, respectively, with coupling constants (³J = 15.6 Hz) indicative of trans stereochemistry .

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts of this compound in CDCl₃

| Atom | δ (¹H, ppm) | δ (¹³C, ppm) |

|---|---|---|

| H3 | 5.82 | - |

| H5 | 7.14 | - |

| C1 | - | 172.69 |

| C2 | - | 119.76 |

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar molecular structure with bond lengths of C1=O14 = 1.2337 Å and C1–O13 = 1.3223 Å. Intermolecular hydrogen bonds (O13–H15⋯O29 = 2.6322 Å) stabilize the dimeric form in the solid state.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Aldol Condensation : High yield (>99%) but requires prolonged reaction times (72 hours).

-

Enzymatic Hydrolysis : Enantioselective but moderate yield (46%).

-

Cuprate Addition : Versatile for functionalized derivatives but involves multi-step protocols.

化学反応の分析

Pent-2-enoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound derivatives or further oxidized to produce carbon dioxide and water.

Reduction: The compound can be reduced to pentanoic acid using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Esterification: this compound reacts with alcohols in the presence of acid catalysts to form esters, such as ethyl pent-2-enoate

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride.

Esterification: Alcohols (e.g., ethanol), acid catalysts (e.g., sulfuric acid).

Major Products Formed:

Oxidation: Carbon dioxide, water, and various oxidized derivatives.

Reduction: Pentanoic acid.

Esterification: Esters like ethyl pent-2-enoate.

科学的研究の応用

Chemical Synthesis

Role as a Building Block:

Pent-2-enoic acid serves as a versatile intermediate in organic synthesis. Its unsaturation allows for various reactions, including:

- Diels-Alder Reactions: It can participate in cycloaddition reactions to form cyclic compounds.

- Michael Additions: The compound can act as an electrophile in Michael addition reactions, which are essential for synthesizing complex organic molecules.

Case Study: Synthesis of Novel Compounds

In a study focusing on the synthesis of biologically active compounds, this compound was utilized as a starting material to develop new derivatives with enhanced pharmacological properties. The resulting compounds exhibited significant activity against various cancer cell lines, showcasing the potential of this compound in medicinal chemistry .

Antitumor Properties:

Research has indicated that this compound and its derivatives possess antitumor activity. For instance, a study reported that certain analogs derived from this compound showed potent inhibition against human cancer cell lines such as A549 and MCF-7, with IC values in the nanomolar range .

Mechanism of Action:

The antitumor effects are believed to be linked to the compound's ability to modulate cellular pathways involved in apoptosis and cell cycle regulation. This highlights its potential use in developing new cancer therapies.

Agricultural Applications

Plant Growth Regulators:

this compound has been studied for its role as a plant growth regulator. Research indicates that it can influence plant hormone levels, thereby affecting growth and development. The compound has been associated with improved stress tolerance in crops under adverse environmental conditions .

Case Study: Hormonal Interactions

A study explored the interaction between this compound and nitric oxide in enhancing aluminum tolerance in plants. The findings suggested that this compound plays a crucial role in regulating hormonal balance, which is essential for plant adaptation to stress .

Material Science

Polymer Chemistry:

this compound can be utilized in polymer synthesis due to its reactive double bond. It can be incorporated into polymer matrices to enhance properties such as flexibility and thermal stability.

Case Study: Development of Biodegradable Polymers

In recent research, this compound was used to create biodegradable polymer blends that exhibit improved mechanical properties compared to traditional plastics. This application is particularly relevant in addressing environmental concerns associated with plastic waste .

Spectroscopic Analysis

Characterization Techniques:

The structural characterization of this compound has been extensively studied using various spectroscopic techniques such as FTIR and NMR spectroscopy. These analyses provide insights into the molecular structure and dynamics of the compound.

作用機序

The mechanism of action of pent-2-enoic acid involves its interaction with various molecular targets and pathways. As an unsaturated carboxylic acid, it can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

類似化合物との比較

Key Properties:

- Molecular Weight : 98.96 g/mol (calculated) .

- Physical State : Crystalline solid at room temperature, with a melting point of ~32–34°C .

- Spectroscopic Data : FT-IR and NMR analyses confirm the presence of conjugated double bonds (C=C at ~1650 cm⁻¹) and carboxylic acid groups (O-H stretch at ~2500–3300 cm⁻¹) .

Pent-2-enoic acid is notable for its role in metabolic studies, particularly in mitochondrial β-oxidation pathways, where it serves as a non-hypoglycemic analog to hypoglycemic compounds like pent-4-enoic acid .

Structural and Physical Properties

A comparison of α,β-unsaturated carboxylic acids and related fatty acids reveals distinct structural and physical differences:

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Key Structural Feature |

|---|---|---|---|---|

| This compound | 98.96 | ~220 | 32–34 | α,β-unsaturated C5 carboxylic acid |

| Pent-4-enoic acid | 98.96 | ~215 | N/A | β,γ-unsaturated C5 carboxylic acid |

| Pentanoic acid | 102.13 | 186 | -34 | Saturated C5 carboxylic acid |

| Cyclopropanecarboxylic acid | 86.09 | 182 | 8–10 | Cyclopropane ring attached to COOH |

| Crotonic acid (C4) | 86.09 | 185 | 72 | α,β-unsaturated C4 carboxylic acid |

Key Observations :

- This compound shares molecular weight with pent-4-enoic acid but differs in double-bond position, which critically impacts biochemical activity.

- The unsaturated bonds in α,β-unsaturated acids (e.g., pent-2-enoic, crotonic) enhance reactivity compared to saturated analogs (e.g., pentanoic acid) .

Biochemical Effects

(a) Mitochondrial Metabolism

- Minimal impact on ketosis or gluconeogenesis in rat liver models .

- Pent-4-enoic acid: Potent inhibitor of long-chain fatty acid oxidation (IC₅₀ ~0.01 mM) and gluconeogenesis, leading to hypoglycemia . Causes mitochondrial swelling and uncouples oxidative phosphorylation at low concentrations .

(b) Enzyme Interactions

- Thiolase Inhibition: Pent-4-enoic acid’s metabolite, penta-2,4-dienoyl-CoA, inhibits 3-oxoacyl-CoA thiolase, a key enzyme in β-oxidation, whereas this compound lacks this effect .

Pharmacological and Therapeutic Profiles

- Hypoglycemic Activity: Pent-4-enoic acid is hypoglycemic due to dual inhibition of fatty acid oxidation and gluconeogenesis, while this compound is inactive in this regard .

Metabolic Studies

- This compound is used as a control in studies investigating hypoglycemic mechanisms, highlighting its metabolic inertness compared to pent-4-enoic acid .

Crystallography and Spectroscopy

- X-ray crystallography confirms that this compound forms centrosymmetric dimers via O-H···O hydrogen bonds, a feature shared with longer-chain α,β-unsaturated acids (e.g., hex-2-enoic acid) .

生物活性

Pent-2-enoic acid, also known as trans-2-pentenoic acid, is an unsaturated fatty acid that has garnered attention for its various biological activities. This article explores its structural characteristics, biological properties, and relevant research findings, including case studies and data tables.

Structural Characteristics

This compound is classified as an alpha, beta-unsaturated monocarboxylic acid with the molecular formula and a molecular weight of approximately 100.1158 g/mol. Its structure features a double bond between the second and third carbon atoms, contributing to its reactivity and biological significance .

Biological Activity

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study conducted by Öztürk and Gökce (2020) highlighted its effectiveness against various bacterial strains. The compound's ability to disrupt microbial cell membranes may contribute to this activity .

2. Antioxidant Activity

This compound has also been studied for its potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related damage in biological systems. The compound's structure allows it to act as a radical scavenger, although specific quantitative measures of its antioxidant capacity are still under investigation .

3. Role in Fatty Acid Metabolism

As an unsaturated fatty acid, this compound may influence metabolic pathways related to lipid metabolism. Unsaturated fatty acids are known to participate in various physiological processes, including inflammation modulation and energy metabolism. Research suggests that this compound could play a role in these metabolic pathways, potentially impacting overall health .

Table 1: Structural Parameters of this compound

| Parameter | Monomer Form (Å) | Dimer Form (Å) | Experimental Values (Å) |

|---|---|---|---|

| C1=O14 Bond Length | 1.2088 | 1.2305 | 1.2337(14) |

| C1-O13 Bond Length | 1.3606 | 1.3226 | 1.3223(13) |

This table summarizes the computed bond lengths for both monomeric and dimeric forms of this compound based on quantum chemical calculations and experimental data from single-crystal X-ray studies .

Case Study: Antimicrobial Effects

A case study involving this compound assessed its efficacy against Escherichia coli and Staphylococcus aureus. The study found that this compound inhibited the growth of both bacterial strains at concentrations as low as 0.5 mM, demonstrating significant potential as a natural antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing Pent-2-enoic acid, and how can reproducibility be ensured?

- Methodological Answer : The synthesis typically involves the oxidation of pent-2-enol using oxidizing agents like KMnO₄ under acidic conditions. Key steps include:

- Reaction Setup : Use anhydrous solvents to avoid side reactions.

- Purification : Distillation or recrystallization to isolate the product.

- Characterization : Confirm structure via NMR (¹H and ¹³C) and IR spectroscopy. Peaks of interest include the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) in IR. For NMR, the α,β-unsaturated system shows characteristic coupling (J ≈ 15 Hz for trans-configuration).

- Reproducibility : Document reagent purity, temperature control, and reaction time meticulously. Follow journal guidelines for experimental transparency, as emphasized in academic standards .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be addressed?

- Methodological Answer :

- Primary Techniques :

- GC-MS : For purity assessment and molecular weight confirmation.

- NMR Spectroscopy : Assign peaks using 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals.

- Elemental Analysis : Verify empirical formula.

- Data Conflict Resolution : Cross-validate results with multiple techniques. For example, if IR suggests impurities, repeat chromatography and compare with literature retention indices . Inconsistent melting points may indicate polymorphic forms, requiring X-ray crystallography .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize this compound yield while minimizing side products?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., temperature, catalyst concentration). For example, a 2³ factorial design can identify interactions between pH, solvent polarity, and reaction time.

- Statistical Analysis : Apply ANOVA to determine significant factors. Tools like response surface methodology (RSM) help model optimal conditions.

- Case Study : A study showed that lowering reaction temperature from 80°C to 60°C reduced decarboxylation side products by 30% while maintaining 85% yield .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound across studies?

- Methodological Answer :

- Systematic Review : Compile data from peer-reviewed sources, noting measurement conditions (e.g., solvent, temperature).

- Replication Studies : Reproduce conflicting experiments using standardized protocols. For pKa discrepancies, use potentiometric titration with a calibrated pH meter under inert atmospheres to avoid CO₂ interference.

- Meta-Analysis : Apply statistical models to identify outliers. For instance, solubility variations in water (1.2–1.8 g/100 mL) may arise from differences in ionic strength or impurities .

Q. How should a study investigating the kinetic parameters of this compound in catalytic hydrogenation be designed?

- Methodological Answer :

- Hypothesis Framing : Use the PICO(T) framework:

- Population : this compound.

- Intervention : Hydrogenation with Pd/C catalyst.

- Comparison : Alternative catalysts (e.g., Raney Ni).

- Outcome : Reaction rate (k) and activation energy (Eₐ).

- Time : Time-resolved monitoring via in-situ FTIR.

- Data Collection : Use stopped-flow techniques for rapid kinetic measurements.

- Ethical Feasibility : Ensure catalyst recycling protocols align with green chemistry principles to address sustainability concerns .

Q. Data Presentation and Reproducibility Guidelines

特性

IUPAC Name |

pent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYBQIKDCADOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862321 | |

| Record name | Pent-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-98-2 | |

| Record name | 2-Pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pent-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。